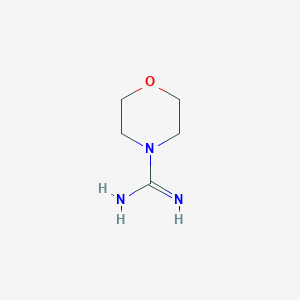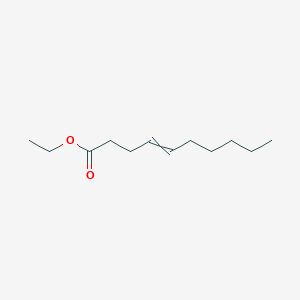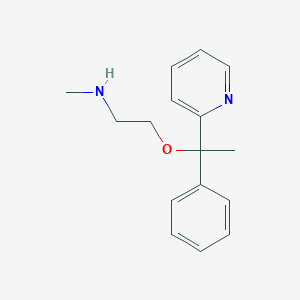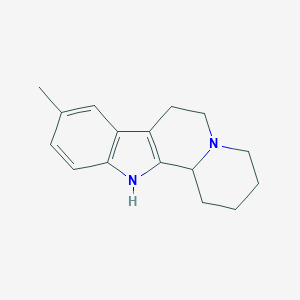
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine, also known as harmane, is a naturally occurring alkaloid found in various plant and animal tissues. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of neurodegenerative disorders and cancer.
Wirkmechanismus
Harmane exerts its effects through various mechanisms. It inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmane also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Harmane induces apoptosis in cancer cells through the activation of the intrinsic pathway and the inhibition of the PI3K/Akt/mTOR pathway.
Biochemische Und Physiologische Effekte
Harmane has been shown to have various biochemical and physiological effects. It inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmane also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Harmane induces apoptosis in cancer cells through the activation of the intrinsic pathway and the inhibition of the PI3K/Akt/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Harmane has several advantages for lab experiments. It is readily available, inexpensive, and stable. It can be easily synthesized through various methods, and its effects can be easily measured through various assays. However, 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.
Zukünftige Richtungen
There are several future directions for the study of 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine. One direction is to further investigate its neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to investigate its anticancer properties and its potential as a cancer therapeutic agent. Additionally, future studies could focus on optimizing the synthesis method of 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine and improving its bioavailability.
Synthesemethoden
Harmane can be synthesized through various methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Skraup synthesis. The Pictet-Spengler reaction involves the reaction between tryptamine and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction between β-phenylethylamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction between aniline, glycerol, and an oxidant in the presence of a sulfuric acid catalyst.
Wissenschaftliche Forschungsanwendungen
Harmane has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, as it inhibits the activity of monoamine oxidase A (MAO-A) and activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. Harmane has also been shown to have anticancer properties, as it induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Eigenschaften
CAS-Nummer |
16008-64-3 |
|---|---|
Produktname |
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine |
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C16H20N2/c1-11-5-6-14-13(10-11)12-7-9-18-8-3-2-4-15(18)16(12)17-14/h5-6,10,15,17H,2-4,7-9H2,1H3 |
InChI-Schlüssel |
ATMFHMOWWSSCOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
Synonyme |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine hydrochloride MIQ compound |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



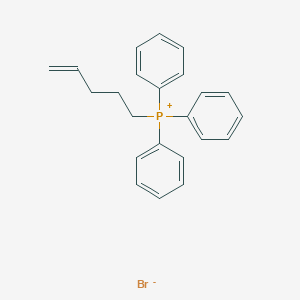
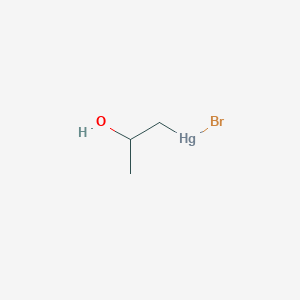
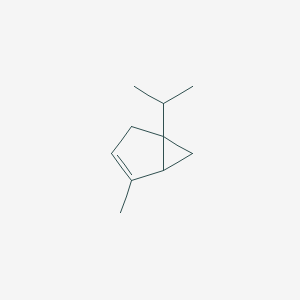
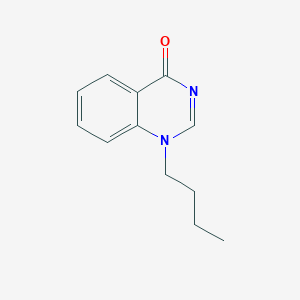
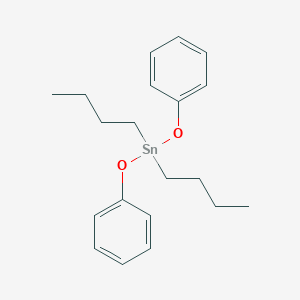
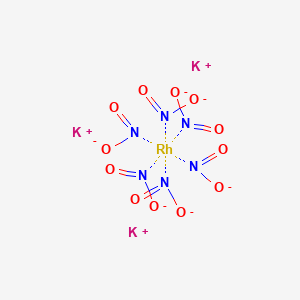
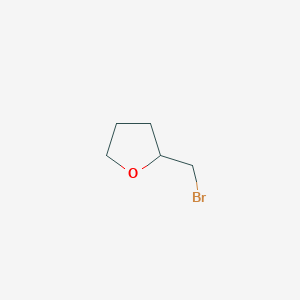
![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
